4-Nitro-4'-thiomethylbenzophenone

Descripción

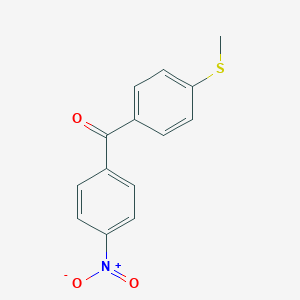

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylsulfanylphenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZCFMYZGWEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641548 | |

| Record name | [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127615-48-9 | |

| Record name | [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitro 4 Thiomethylbenzophenone

Established Synthetic Routes for 4-Nitro-4'-thiomethylbenzophenone and its Analogs

Palladium-Catalyzed Cross-Coupling Reactions in Substituted Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. libretexts.org In the context of synthesizing substituted aryl ketones like this compound, reactions such as the Suzuki-Miyaura coupling are of significant interest. libretexts.org This type of reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of the target molecule, this could involve the coupling of a 4-nitrophenylboronic acid derivative with a 4-thiomethyl-substituted aryl halide. The general catalytic cycle for these reactions proceeds through oxidative addition, transmetalation, and reductive elimination steps. youtube.com The choice of ligands for the palladium catalyst is crucial for the success of these reactions. nih.gov

A notable example of a related palladium-catalyzed reaction is the Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides. nih.gov While not directly forming a ketone, this reaction highlights the versatility of palladium catalysis in forming C-C bonds with nitro-substituted aromatics, such as the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene. nih.gov

Friedel-Crafts Acylation Strategies for Nitrobenzophenone Derivatives

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.orgwikipedia.org To synthesize this compound, one could envision the acylation of thioanisole (B89551) (methylphenyl sulfide) with 4-nitrobenzoyl chloride.

However, a significant challenge in this approach is the deactivating nature of the nitro group on the acylating agent. reddit.com The strong electron-withdrawing effect of the nitro group makes the nitrobenzoyl chloride less reactive. reddit.com Consequently, Friedel-Crafts acylations involving nitro-substituted acyl halides often require harsh reaction conditions. An important consideration is that the ketone product can form a complex with the Lewis acid catalyst, necessitating stoichiometric amounts of the catalyst. wikipedia.org Intramolecular Friedel-Crafts reactions are also valuable for synthesizing polycyclic compounds. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways in Thiomethylbenzophenone Formation

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful strategy for introducing the thiomethyl group onto a pre-existing nitrobenzophenone framework. wikipedia.orglibretexts.org In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. wikipedia.orglibretexts.org The presence of a nitro group ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be 4-nitro-4'-halobenzophenone (e.g., 4-nitro-4'-fluorobenzophenone or 4-nitro-4'-chlorobenzophenone). The reaction would involve treating this precursor with a thiomethyl nucleophile, such as sodium thiomethoxide (NaSMe). The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. masterorganicchemistry.comyoutube.com This pathway is particularly attractive because the activating effect of the nitro group facilitates the introduction of the thiomethyl moiety. A similar principle is seen in the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) from 4-fluoronitrobenzene and thiomorpholine. mdpi.com

Condensation and Coupling Reactions for Benzophenone (B1666685) Framework Construction

Various condensation and coupling reactions can be employed to construct the central benzophenone framework. A patented method describes the synthesis of 4-nitrobenzophenone (B109985) compounds by reacting 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a base and an organic solvent under an air atmosphere. google.com This approach avoids the use of transition metal catalysts and strong oxidants. google.com The reaction proceeds via a tandem transformation, and the yield is dependent on the molar ratio of the reactants. google.com

Another approach involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride to form an amide linkage, which, while not a direct ketone synthesis, demonstrates the reactivity of 4-nitrobenzoyl chloride in forming new bonds. mdpi.com

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursor and intermediate molecules. The selection of these starting materials is dictated by the chosen synthetic route.

| Precursor/Intermediate | Synthetic Route(s) | Role |

| 4-Nitrobenzoyl chloride | Friedel-Crafts Acylation, Condensation Reactions | Acylating agent to introduce the 4-nitrobenzoyl group. organic-chemistry.orgmdpi.com |

| Thioanisole (Methylphenyl sulfide) | Friedel-Crafts Acylation | Aromatic substrate to be acylated. |

| 4-Halonitrobenzene (e.g., 4-Fluoronitrobenzene, 4-Chloronitrobenzene) | Nucleophilic Aromatic Substitution | Electrophilic aromatic substrate for the introduction of the thiomethyl group. wikipedia.orgmdpi.com |

| Sodium Thiomethoxide (NaSMe) | Nucleophilic Aromatic Substitution | Nucleophile for introducing the thiomethyl group. |

| 4-Nitrophenylboronic acid | Palladium-Catalyzed Cross-Coupling | Organoboron coupling partner. libretexts.org |

| 4-Thiomethyl-substituted aryl halide | Palladium-Catalyzed Cross-Coupling | Aryl halide coupling partner. libretexts.org |

| 4-Chloronitrobenzene | Condensation and Coupling Reactions | Starting material for forming the benzophenone core. google.com |

| Aryl acetates | Condensation and Coupling Reactions | Reactant with 4-chloronitrobenzene. google.com |

| 4-Nitro-4'-halobenzophenone | Nucleophilic Aromatic Substitution | Intermediate for thiomethyl group introduction. |

Reaction Pathway Analysis for the Formation of Key Functional Groups (Nitro Group, Thiomethyl Moiety, Ketone Linkage)

The successful synthesis of this compound hinges on the strategic formation of its three key functional components: the nitro group, the thiomethyl moiety, and the ketone linkage.

Nitro Group: The nitro group is typically introduced early in the synthetic sequence, often starting with a nitrated precursor like 4-nitrobenzoyl chloride or 4-halonitrobenzene. organic-chemistry.orgwikipedia.org This is advantageous because the nitro group is a powerful electron-withdrawing group that can activate the aromatic ring for subsequent reactions, particularly nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction, though in the context of the outlined syntheses, pre-nitrated starting materials are more common. The conversion of nitroalkanes to carbonyls, known as the Nef reaction, is another relevant transformation involving nitro groups, although it is not directly applied in the primary synthetic routes for this specific benzophenone. wikipedia.orgorganic-chemistry.org

Thiomethyl Moiety: The introduction of the thiomethyl group is often achieved via nucleophilic substitution. In the SNAr pathway, a thiolate nucleophile directly displaces a leaving group on the nitro-activated aromatic ring. wikipedia.org The reaction proceeds through a resonance-stabilized Meisenheimer complex, with the rate being influenced by the position of the nitro group relative to the leaving group (para-activation is highly effective). libretexts.orgmasterorganicchemistry.com

Ketone Linkage: The central ketone linkage is typically formed through either Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction. In Friedel-Crafts acylation, an electrophilic acylium ion, generated from an acyl chloride and a Lewis acid, attacks the electron-rich aromatic ring of the other precursor (e.g., thioanisole). organic-chemistry.orgwikipedia.org The reactivity of this reaction is highly dependent on the substituents present on both aromatic rings. Palladium-catalyzed reactions offer a more modern and often milder alternative for forging the aryl-carbonyl-aryl bond. libretexts.org These reactions proceed through a well-defined catalytic cycle involving oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the ketone and regenerate the catalyst. youtube.com

| Functional Group | Formation Method | Key Mechanistic Features |

| Nitro Group | Use of pre-nitrated starting materials (e.g., 4-nitrobenzoyl chloride, 4-halonitrobenzene) | The nitro group is a strong deactivator for electrophilic reactions but a powerful activator for nucleophilic aromatic substitution. reddit.comwikipedia.org |

| Thiomethyl Moiety | Nucleophilic Aromatic Substitution (SNAr) | Attack of a thiolate nucleophile on an electron-deficient aromatic ring, forming a stabilized Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com |

| Ketone Linkage | Friedel-Crafts Acylation | Electrophilic attack of an acylium ion on an aromatic ring, facilitated by a Lewis acid catalyst. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com | |

| Condensation/Coupling Reaction | Tandem reaction of 4-chloronitrobenzene and an aryl acetate in the presence of a base. google.com |

Stereochemical Considerations in Synthetic Pathways of Related Compounds

While this compound itself is an achiral molecule, the broader class of substituted benzophenones can exhibit chirality under specific structural conditions. This phenomenon, known as atropisomerism, arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. pharmaguideline.com In benzophenones, this occurs when bulky substituents are placed at the ortho-positions (2, 2', 6, 6') of the two phenyl rings. rsc.org

The steric hindrance between these large ortho-groups prevents the free rotation of the phenyl rings around the single bonds connecting them to the central carbonyl carbon. This restricted rotation locks the molecule into a non-planar, chiral conformation. If the energy barrier to rotation is high enough, the molecule will exist as a stable pair of enantiomers (non-superimposable mirror images). pharmaguideline.com

A notable example is the synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. Research has demonstrated that the significant steric crowding from the multiple methyl groups in the ortho-positions of this compound effectively prevents bond rotation, giving rise to stable, resolvable enantiomers. rsc.org The resolution was achieved using a chiral resolving agent (brucine), confirming the existence of optical isomerism in these types of hindered benzophenones. rsc.org

This concept highlights that while the target compound of this article is achiral, its structural relatives can possess complex stereochemical properties directly resulting from the synthetic design and the arrangement of substituents on the benzophenone scaffold.

Table 2: Example of a Chiral Benzophenone Exhibiting Atropisomerism

| Feature | Description |

|---|---|

| Compound Name | 3-Carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone |

| Key Structural Feature | Six methyl groups in ortho-positions (2,2',6,6') creating severe steric hindrance. rsc.org |

| Type of Stereoisomerism | Atropisomerism (Axial Chirality) |

| Cause of Chirality | Restricted rotation around the aryl-carbonyl (C-C) single bonds. |

| Result | Existence of stable, isolable enantiomers. |

| Method of Separation | Resolution via diastereomeric salt formation with a chiral base (brucine). rsc.org |

Spectroscopic Characterization and Structural Elucidation of 4 Nitro 4 Thiomethylbenzophenone

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy provides a powerful, non-destructive window into the atomic and molecular world. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and FT-Raman), and mass spectrometry collectively offer a complete picture of molecular connectivity, functional group composition, and elemental formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 4-Nitro-4'-thiomethylbenzophenone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the thiomethyl protons. The protons on the nitro-substituted ring are typically shifted downfield due to the strong electron-withdrawing effect of the nitro group. The protons on the thiomethyl-substituted ring would be influenced by the electron-donating nature of the sulfur atom. The methyl protons of the -SCH₃ group would appear as a sharp singlet, significantly upfield from the aromatic signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is characteristically observed at a very low field (typically 190-200 ppm). Aromatic carbons attached to the nitro group are also significantly deshielded. Combining 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data for the title compound is not available in the cited literature, these values are representative predictions based on data from analogous compounds like 4-Nitrobenzophenone (B109985) and 4-Methylbenzophenone rsc.orgchemicalbook.comchemicalbook.com.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SCH₃ | ~2.5 (s, 3H) | ~15.0 |

| Aromatic H (ortho to -SCH₃) | ~7.3 (d, 2H) | ~125.0 |

| Aromatic H (meta to -SCH₃) | ~7.7 (d, 2H) | ~130.5 |

| Aromatic H (ortho to -NO₂) | ~7.9 (d, 2H) | ~131.0 |

| Aromatic H (meta to -NO₂) | ~8.3 (d, 2H) | ~124.0 |

| Carbonyl C=O | - | ~195.0 |

| Aromatic C (ipso to -SCH₃) | - | ~145.0 |

| Aromatic C (ipso to -NO₂) | - | ~150.0 |

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecular bonds. These two methods are complementary; FT-IR measures the absorption of infrared light by polar bonds, while Raman spectroscopy measures the scattering of light from non-polar bonds. thermofisher.comsurfacesciencewestern.com The combination provides a comprehensive vibrational fingerprint of a molecule. spectroscopyonline.com

For this compound, the FT-IR spectrum would be dominated by strong absorptions from the polar C=O and NO₂ groups. The FT-Raman spectrum, conversely, would likely show strong signals for the aromatic C-C and C-S bonds. nih.gov The assignment of these vibrational bands confirms the presence of the key functional groups within the molecule.

Table 2: Expected Vibrational Frequencies and Band Assignments for this compound (Note: Assignments are based on established group frequencies and data from similar benzophenone and nitro-containing structures nih.govresearchgate.net.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Stronger Signal) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Raman / IR |

| Aliphatic C-H Stretch (-SCH₃) | 2950 - 2850 | Raman / IR |

| Carbonyl (C=O) Stretch | 1680 - 1650 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | Raman / IR |

| Asymmetric NO₂ Stretch | 1550 - 1510 | IR |

| Symmetric NO₂ Stretch | 1360 - 1330 | IR |

| Aromatic C-N Stretch | ~850 | IR |

| Aromatic C-S Stretch | 710 - 670 | Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. When a molecule is ionized, it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions.

The molecular formula of this compound is C₁₄H₁₁NO₃S, giving it a molecular weight of 273.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 273. The fragmentation of aromatic nitro compounds is well-documented and often involves the loss of nitro-related groups such as NO₂ (loss of 46 amu) and NO (loss of 30 amu). youtube.comnih.govresearchgate.net The benzophenone core can undergo cleavage at the carbonyl group, leading to the formation of substituted benzoyl cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 273 | [C₁₄H₁₁NO₃S]⁺ | Molecular Ion (M⁺) |

| 227 | [M - NO₂]⁺ | Loss of nitro group |

| 151 | [C₇H₄NO₂]⁺ | 4-Nitrobenzoyl cation |

| 135 | [C₇H₇S]⁺ | 4-Thiomethylphenyl cation |

| 121 | [C₇H₅O]⁺ | Benzoyl cation (from subsequent fragmentation) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, X-ray crystallography provides the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for understanding intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction (SCXRD) involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Although a crystal structure for this compound is not available in the cited literature, analysis of closely related compounds such as 4-nitrobenzophenone and 4-(4-nitrophenyl)thiomorpholine (B1608610) provides insight into the expected solid-state features. mdpi.comnih.govresearchgate.net Such analyses typically reveal the crystal system, space group, and unit cell dimensions. Furthermore, they elucidate the supramolecular architecture, detailing how molecules arrange themselves in the lattice. Intermolecular interactions such as weak C-H···O hydrogen bonds involving the nitro group, and π-π stacking interactions between the aromatic rings, are commonly observed in such compounds and are critical in stabilizing the crystal packing. mdpi.comnih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Analogous Compound (4-Nitrobenzophenone) (Source: Crystallography Open Database, based on data from Solařová et al., Organometallics 2014 nih.gov. This data is illustrative for a related structure.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 3.9190 |

| b (Å) | 23.0512 |

| c (Å) | 11.5262 |

| β (°) | 90.575 |

| Volume (ų) | 1042.0 |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore critical, particularly in the pharmaceutical and materials science fields.

The existence of polymorphism in this compound has not been reported. However, for many organic compounds, different crystalline forms can be obtained by varying crystallization conditions such as solvent, temperature, and cooling rate. The identification and characterization of potential polymorphs are typically carried out using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy, which can detect differences in the crystal lattice and thermal behavior of different solid-state forms.

Computational and Theoretical Investigations of 4 Nitro 4 Thiomethylbenzophenone

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are at the forefront of computational chemistry, enabling the detailed examination of molecular systems. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can efficiently compute molecular geometries, vibrational frequencies, and thermochemical properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a reliable description of the system.

For a molecule like 4-Nitro-4'-thiomethylbenzophenone, the first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a stable molecular structure. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true minimum on the potential energy surface and can also be used to predict infrared (IR) spectra.

In a study on the related compound 4-(4-Methylphenylthio)benzophenone, DFT calculations were employed to obtain its optimized structure and molecular properties. The table below illustrates the type of data that can be generated from such calculations.

| Molecular Property | Calculated Value (for 4-(4-Methylphenylthio)benzophenone) |

| Total Energy | -1224.5 Hartree |

| Dipole Moment | 3.45 Debye |

| Point Group | C1 |

| Data derived from a DFT study on a related benzophenone (B1666685) derivative. |

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, particularly for electron correlation effects.

Coupled Cluster, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its accuracy in calculating molecular energies and properties. These methods are particularly useful for studying excited states and reaction mechanisms where electron correlation plays a crucial role. For a system like this compound, ab initio calculations could be employed to refine the understanding of its electronic transitions and reactivity, complementing the insights gained from DFT.

Analysis of Molecular Orbitals and Electronic Transitions

The behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic properties.

A small HOMO-LUMO gap generally signifies that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. This energy gap is also crucial in understanding intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. In this compound, the nitro group acts as a strong electron-withdrawing group, while the thiomethyl group is electron-donating, suggesting that ICT is a significant characteristic of this molecule.

Computational studies on similar molecules often reveal that the HOMO is localized on the electron-donating moiety, and the LUMO is on the electron-accepting moiety. The table below, based on calculations for 4-(4-Methylphenylthio)benzophenone, demonstrates the kind of data obtained from a HOMO-LUMO analysis.

| Parameter | Calculated Value (for 4-(4-Methylphenylthio)benzophenone) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Data derived from a DFT study on a related benzophenone derivative. |

Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

NBO analysis can quantify the stabilization energies associated with charge delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, particularly those involving π-systems, are crucial for understanding the electronic communication between different parts of a molecule. For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the sulfur and oxygen atoms and the π-orbitals of the phenyl rings into the antibonding orbitals of the carbonyl and nitro groups.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states for reactions, and pathways for photochemical processes. For a molecule like this compound, the PES can provide insights into its conformational flexibility, such as the rotation around the bonds connecting the phenyl rings to the carbonyl group.

Furthermore, the study of vibrational dynamics, often aided by computational frequency analysis, helps in interpreting experimental vibrational spectra (IR and Raman). Each vibrational mode corresponds to a specific motion of the atoms, and their frequencies are characteristic of the bond strengths and molecular structure. Theoretical calculations can predict these vibrational modes, aiding in the assignment of experimental spectral bands and providing a deeper understanding of the molecule's dynamic behavior.

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not widely available in public literature, the principles of this technique are broadly applied to similar aromatic compounds to understand their structural flexibility and intermolecular interactions. MD simulations treat atoms and bonds as a system of interacting particles, allowing researchers to observe the molecule's dynamic behavior over time. For related nitro-containing aromatic compounds, MD simulations have been instrumental in predicting properties like miscibility with other substances and understanding interaction pathways. nih.gov For instance, simulations on other nitroaromatic compounds have been used to evaluate their conformational changes and the dynamic stability of complexes they form. libretexts.orgnih.gov

Molecular modeling, particularly through methods like Density Functional Theory (DFT), offers a static but detailed picture of the molecule's geometry and electronic structure. For a molecule like this compound, DFT calculations would typically be employed to determine optimized geometric parameters. Although specific data for this exact compound is not readily found, studies on related substituted benzophenones provide expected values for key structural features.

Interactive Table: Representative Geometric Parameters from DFT Studies of Substituted Benzophenones

| Parameter | Typical Value Range | Description |

| C=O Bond Length | 1.23 - 1.25 Å | The length of the carbonyl double bond. |

| C-N Bond Length | 1.45 - 1.49 Å | The length of the bond between the phenyl ring and the nitro group. |

| C-S Bond Length | 1.75 - 1.80 Å | The length of the bond between the phenyl ring and the sulfur atom of the thiomethyl group. |

| Phenyl Ring Dihedral Angle | 45° - 60° | The twist angle between the two phenyl rings. |

Note: The data in this table is representative of substituted benzophenones and is intended to be illustrative. Actual values for this compound would require specific computational analysis.

Influence of Substituent Groups on Electronic and Chemical Properties

The electronic and chemical properties of this compound are profoundly influenced by its two substituent groups, which have opposing electronic effects.

The nitro group (-NO2) is a strong electron-withdrawing group, acting through both inductive and resonance effects. researchgate.netlibretexts.org It deactivates the benzene (B151609) ring to which it is attached, making it less susceptible to electrophilic substitution. libretexts.org Quantum chemical modeling on nitrobenzene (B124822) and its derivatives shows that the nitro group withdraws π-electron density from the aromatic ring. nih.gov This electron-withdrawing nature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), impacting the molecule's electronic absorption and reactivity. nih.gov The presence of a nitro group generally leads to a smaller HOMO-LUMO gap, which is indicative of potential charge transfer within the molecule. nih.gov

Conversely, the thiomethyl group (-SCH3) is generally considered an electron-donating group. The sulfur atom can donate electron density to the aromatic ring through resonance, which involves its lone pair of electrons. This effect increases the electron density of the attached phenyl ring.

The interplay between the electron-withdrawing nitro group on one ring and the electron-donating thiomethyl group on the other creates a "push-pull" system across the benzophenone core. This electronic arrangement is expected to have several significant consequences:

Polarization: The molecule will be highly polarized, with a significant dipole moment directed from the thiomethyl-substituted ring towards the nitro-substituted ring.

Intramolecular Charge Transfer (ICT): The push-pull nature facilitates intramolecular charge transfer upon electronic excitation. This is a key characteristic that often leads to interesting photophysical properties, such as solvatochromism (a change in color with solvent polarity).

Non-linear Optical (NLO) Properties: Molecules with strong push-pull character are often candidates for NLO materials, which have applications in photonics and optoelectronics.

Chemical Reactivity: The differing electronic nature of the two rings means they will exhibit different reactivities. The nitro-substituted ring is deactivated towards electrophiles, while the thiomethyl-substituted ring is activated. Conversely, the nitro-substituted ring is more susceptible to nucleophilic attack.

Quantum chemical studies on para-substituted nitrobenzenes have shown that electron-donating substituents in the para position lead to strong resonance interactions. nih.gov This supports the idea of a significant electronic communication between the thiomethyl and nitro groups through the benzophenone bridge in this compound.

Interactive Table: Expected Electronic Properties Influenced by Substituents

| Property | Influence of -NO2 Group | Influence of -SCH3 Group | Combined Effect in this compound |

| HOMO Energy | Lowers | Raises | Localized more on the thiomethyl-substituted ring. |

| LUMO Energy | Significantly Lowers | Slightly Raises | Localized more on the nitro-substituted ring. |

| HOMO-LUMO Gap | Decreases | - | Significantly decreased, leading to potential red-shifted absorption. |

| Dipole Moment | Increases | Increases | Large, due to the push-pull effect. |

| Electron Density on Ring | Decreases | Increases | Asymmetric distribution across the two rings. |

Note: This table represents the expected qualitative effects based on the known properties of the individual substituent groups.

Chemical Reactivity and Mechanistic Studies of 4 Nitro 4 Thiomethylbenzophenone

Reaction Mechanisms Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached, making it susceptible to nucleophilic attack. The nitro group itself can also undergo various chemical transformations, most notably reduction.

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, capable of yielding a variety of products depending on the reaction conditions and the reducing agents employed. The stepwise reduction of a nitro group first produces a nitroso intermediate, followed by a hydroxylamine, and finally an amine.

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, is highly efficient for the complete reduction of nitro groups to primary amines.

Metal-Acid Systems: Combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for the reduction of nitroarenes to anilines. Tin(II) chloride (SnCl₂) in an alcoholic solvent is a milder alternative that can selectively reduce nitro groups in the presence of other reducible functionalities like ketones or nitriles. noaa.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can also effect the reduction of nitro groups. researchgate.net

Partial Reduction: Under controlled conditions, it is possible to achieve partial reduction to intermediate species. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. daneshyari.com

The choice of reducing agent is crucial for achieving chemoselectivity, especially in a polyfunctional molecule like 4-Nitro-4'-thiomethylbenzophenone, where the ketone group is also susceptible to reduction. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes but not nitro groups under standard conditions. researchgate.net However, its reducing power can be enhanced with additives. Conversely, reagents like SnCl₂ are known to selectively reduce the nitro group while leaving a ketone intact. noaa.gov

| Reducing Agent | Primary Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | High efficiency, generally complete reduction. |

| Fe, HCl | Amine | Classic, robust method. |

| SnCl₂ | Amine | Offers good chemoselectivity, leaving ketones unaffected. noaa.gov |

| Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction. daneshyari.com |

| NaBH₄ | No reaction (with nitro group) | Primarily reduces carbonyls. researchgate.net |

The interaction of low-energy electrons with nitroaromatic compounds, including those with sulfur-containing substituents, is a subject of significant research interest due to its relevance in various fields, including atmospheric and radiation chemistry. daneshyari.comnih.gov When a molecule like this compound captures a low-energy electron, it can form a transient negative ion (TNI). daneshyari.com The fate of this TNI depends on its stability and the electron's energy.

For nitroaromatic compounds, electron attachment is a highly efficient process, often occurring at near-thermal energies. nih.govaip.org This is attributed to the low-lying π* molecular orbital of the nitro group, which can readily accommodate the incoming electron. daneshyari.com The resulting TNI can have a relatively long lifetime. researchgate.net

Studies on compounds analogous to the nitro-substituted portion of this compound, such as nitrobenzene (B124822) and nitro-thiophenol, provide insight into the potential dissociation pathways. Dissociative electron attachment (DEA) is a process where the TNI fragments into a stable anion and a radical neutral species. nih.govnih.gov For nitrobenzene, a common DEA channel involves the cleavage of the C-N bond, leading to the formation of a nitrite (B80452) anion (NO₂⁻) and a phenyl radical (C₆H₅•). nih.govnih.gov

In the case of 4-nitrothiophenol (B108094), which is structurally related to one of the aromatic rings of the target molecule, associative electron attachment to form the parent anion is the primary observed reaction channel. rsc.orgresearchgate.net This suggests a significant stability of the molecular anion. However, dissociative pathways with lower intensities can also occur, primarily involving the loss of functional groups. researchgate.net The presence of the thiomethyl group and the benzophenone (B1666685) core in this compound would further influence the energetics and dynamics of these electron attachment and dissociation processes.

Reactivity of the Thiomethyl Moiety

The thiomethyl (-SCH₃) group is an electron-donating group through resonance and can influence the reactivity of the aromatic ring it is attached to, as well as undergo reactions itself, primarily oxidation.

The sulfur atom in the thiomethyl group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating thiomethyl group into the strongly electron-withdrawing sulfoxide and sulfone groups.

A variety of oxidizing agents can be used for this purpose, with the product often depending on the stoichiometry and strength of the oxidant. Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ can oxidize thioethers to sulfoxides and, under more forcing conditions, to sulfones. rsc.orgresearchgate.net

Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. Typically, one equivalent of m-CPBA will yield the sulfoxide, while two or more equivalents will lead to the sulfone. researchgate.net

Other Peroxides and Oxidants: Reagents like urea-hydrogen peroxide and Selectfluor have also been shown to be effective for the oxidation of sulfides to sulfoxides and sulfones. rsc.org

The mechanism of oxidation by peroxides generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. researchgate.net The selectivity for sulfoxide versus sulfone can often be controlled by careful choice of the oxidant, reaction temperature, and stoichiometry. rsc.org

| Oxidizing Agent | Stoichiometry | Primary Product |

|---|---|---|

| m-CPBA | 1 equivalent | 4-Nitro-4'-(methylsulfinyl)benzophenone (Sulfoxide) |

| m-CPBA | ≥ 2 equivalents | 4-Nitro-4'-(methylsulfonyl)benzophenone (Sulfone) |

| H₂O₂ | Controlled | Sulfoxide or Sulfone |

The two aromatic rings in this compound have different reactivities towards aromatic substitution reactions due to the opposing electronic effects of the nitro and thiomethyl groups.

Nucleophilic Aromatic Substitution (SₙAr): The benzene (B151609) ring bearing the nitro group is activated towards nucleophilic aromatic substitution. wikipedia.orgyoutube.comchemistrysteps.com The strong electron-withdrawing nature of the nitro group, particularly when it is ortho or para to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org While there is no inherent leaving group in the nitro-substituted ring of this compound, this inherent activation makes the ring susceptible to attack by strong nucleophiles, potentially leading to substitution of a hydrogen atom in a process known as vicarious nucleophilic substitution, or if a suitable leaving group were present. nih.gov

Electrophilic Aromatic Substitution (EAS): The benzene ring with the thiomethyl group is activated towards electrophilic aromatic substitution. The thiomethyl group is an ortho-, para-director due to the ability of the sulfur atom to donate a lone pair of electrons to stabilize the arenium ion intermediate. libretexts.orglibretexts.orguci.edu Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho to the thiomethyl group. byjus.comyoutube.com The presence of the deactivating benzoyl group would likely disfavor substitution on this ring compared to a simpler thioanisole (B89551), but the thiomethyl group's activating effect would still direct incoming electrophiles.

Reactivity of the Ketone Functionality and Related Transformations

The carbonyl group of the benzophenone core is a site of significant reactivity. Ketones are electrophilic at the carbonyl carbon and can undergo nucleophilic addition reactions. vedantu.com

The reactivity of the ketone in this compound is somewhat diminished compared to aliphatic ketones due to the electronic delocalization with the two aromatic rings. Benzophenone itself is less reactive than acetophenone (B1666503) due to increased steric hindrance and electronic effects from the two phenyl groups. quora.com

Key reactions involving the ketone functionality include:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, forming 4-nitro-4'-thiomethyl-diphenylmethanol. This can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group. However, milder and more selective reagents like sodium borohydride (NaBH₄) can often selectively reduce the ketone in the presence of a nitro group. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Formation of a Ketyl Radical: In the presence of alkali metals like sodium, benzophenone can be reduced to a deeply colored radical anion known as a diphenylketyl. wikipedia.org This radical is a key intermediate in certain photochemical reactions and is used as an indicator for the removal of water and oxygen from organic solvents. wikipedia.orgresearchgate.net

The interplay of the three functional groups allows for a rich and varied chemistry. The selective transformation of one group while leaving the others intact is a key challenge and opportunity in the synthetic manipulation of this compound and related compounds.

Investigation of Catalytic Pathways in Synthesis and Transformation of Related Compounds

The synthesis and transformation of this compound and related structures are deeply rooted in established catalytic methodologies for constructing diaryl ketones and modifying aromatic functional groups. While direct catalytic studies for this specific molecule are not extensively detailed in publicly available literature, a comprehensive understanding can be derived from the well-documented catalytic pathways for the synthesis of nitrobenzophenones, aryl sulfides, and the transformation of nitroarenes. These pathways offer valuable insights into the probable catalytic strategies for the target compound.

The primary catalytic approaches for assembling the core benzophenone structure often involve Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone in forming the carbon-carbon bond between the two aryl rings of the ketone. For nitro-substituted benzophenones, this typically involves the reaction of a nitro-substituted benzoyl chloride with an appropriate aromatic compound in the presence of a Lewis acid catalyst. google.com For instance, the synthesis of 4-nitrobenzophenone (B109985) derivatives can be achieved by reacting 4-nitrobenzoyl chloride with benzene or its derivatives using catalytic amounts of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.com The mechanism hinges on the Lewis acid activating the acyl chloride, thereby generating a highly electrophilic acylium ion that then attacks the second aromatic ring.

An alternative to direct acylation is the nitration of a pre-existing benzophenone. researchgate.net However, this method can sometimes lead to mixtures of isomers, making regioselective synthesis challenging. More advanced, metal-free catalytic systems have also been developed. A notable example involves the preparation of 4-nitrobenzophenone compounds from 4-chloronitrobenzene and an aryl acetate (B1210297), using a base and air as the oxidant, which circumvents the need for transition metal catalysts and their potential for heavy metal contamination. google.com

The introduction of the thiomethyl group onto the aromatic ring can be approached through several catalytic and non-catalytic nucleophilic substitution strategies. The synthesis of related compounds like 4-(4-nitrophenyl)thiomorpholine (B1608610) is achieved through the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine. mdpi.com Similarly, 4-nitrothiophenol can be synthesized from 4-fluoronitrobenzene and sodium sulfide. chemicalbook.com These examples highlight that a nitro-activated halogen on one of the phenyl rings of a benzophenone could readily undergo substitution by a sulfur nucleophile like sodium thiomethoxide to install the thiomethyl group.

The transformation of the resulting this compound would likely focus on the versatile nitro group. The catalytic reduction of aromatic nitro compounds is a thoroughly studied field, providing a direct pathway to corresponding anilines or intermediate phenylhydroxylamines. mdpi.com This transformation is typically achieved through catalytic hydrogenation using various metal catalysts (e.g., Pd, Pt, Ni) and a hydrogen source, such as H₂ gas. mdpi.com

The benzophenone moiety itself can participate in or mediate catalytic reactions. Benzophenone and its derivatives are well-known photocatalysts, capable of initiating reactions through hydrogen atom transfer (HAT) upon photoexcitation. rsc.org For example, benzophenone can mediate the C-4 selective alkylation of pyridines. rsc.org Furthermore, in dual catalytic systems, benzophenone can play a role in nickel-catalyzed C-C bond-forming reactions. acs.org This inherent reactivity suggests that the this compound core could potentially be involved in subsequent photocatalytic transformations.

A plausible catalytic pathway for the synthesis of this compound could, therefore, be a Friedel-Crafts acylation between 4-nitrobenzoyl chloride and thioanisole (methylthiobenzene), catalyzed by a Lewis acid.

Table 1: Catalytic Systems for the Synthesis of Related Nitrobenzophenone Derivatives

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Benzene derivatives, Nitrobenzoyl chloride | Aluminum chloride or Iron(III) chloride (catalytic) | Nitrobenzophenones | google.com |

| Benzoyl chloride, Benzene | Aluminum chloride (Lewis acid) | Benzophenone (precursor for nitration) | |

| 4-Chloronitrobenzene, Aryl acetate | Base (e.g., Sodium tert-butoxide), Air (oxidant) | 4-Nitrobenzophenone derivatives | google.com |

Table 2: Catalytic Systems for the Transformation of Related Nitroaromatic Compounds

| Substrate | Catalyst/Reagent | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Aromatic Nitro Compounds | H₂ with various metal catalysts (e.g., Ni/Ir) | Phenylhydroxylamines | Catalytic Reduction/Hydrogenation | mdpi.com |

| 4-Fluoronitrobenzene | Thiomorpholine, Base | 4-(4-Nitrophenyl)thiomorpholine | Nucleophilic Aromatic Substitution | mdpi.com |

| Aryl Halides, Formamide | Benzophenone (photocatalyst), Ni-catalyst | Benzamides | C-C Coupling | acs.org |

| Pyridines, Alkanes | Benzophenone (photomediator) | C-4 Alkylated Pyridines | Photoalkylation via HAT | rsc.org |

Research on Derivatives and Analogs of 4 Nitro 4 Thiomethylbenzophenone

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 4-Nitro-4'-thiomethylbenzophenone can be approached through several established synthetic methodologies, primarily revolving around the formation of the central ketone linkage. The design of these analogs often focuses on tuning the electronic and steric properties of the molecule to achieve desired characteristics.

One of the most direct and widely employed methods for constructing the benzophenone (B1666685) core is the Friedel-Crafts acylation . nih.govorganic-chemistry.org In the context of this compound, this would typically involve the reaction of thioanisole (B89551) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netias.ac.inresearchgate.net The thioanisole, with its electron-donating thiomethyl group (-SCH₃), activates the aromatic ring towards electrophilic substitution, directing the acylation to the para position to yield the desired product. The nitro group on the acyl chloride is a strong deactivating group, which prevents further acylation on that ring.

Table 1: Key Reactants in Friedel-Crafts Acylation for this compound Synthesis

| Reactant | Role | Key Feature |

| Thioanisole | Nucleophile | Electron-donating thiomethyl group activates the ring for acylation. |

| 4-Nitrobenzoyl Chloride | Electrophile | Contains the acyl group and an electron-withdrawing nitro group. |

| Aluminum Chloride (AlCl₃) | Catalyst | Lewis acid that activates the acyl chloride for the reaction. |

An alternative synthetic strategy involves nucleophilic aromatic substitution (SNAr) . nih.govyoutube.comresearchgate.net This approach is particularly useful when a suitable precursor with a good leaving group is available. For instance, an analog could be synthesized from a di-substituted benzophenone, such as one bearing two nitro groups or a nitro group and a halogen. The strong electron-withdrawing nature of the nitro group facilitates the attack of a nucleophile on the aromatic ring. organic-chemistry.org For example, reacting 4,4'-dinitrobenzophenone or 4-chloro-4'-nitrobenzophenone (B1581500) with sodium methanethiolate (B1210775) (NaSCH₃) could potentially yield this compound. The viability of this route is supported by studies on the nucleophilic substitution of nitro groups with thiols. nih.gov

The synthesis of various derivatives can be achieved by modifying the starting materials. For example, using substituted thioanisoles or substituted 4-nitrobenzoyl chlorides in a Friedel-Crafts reaction would lead to a diverse range of functionalized analogs. Similarly, in an SNAr approach, employing different thiols would introduce various alkyl or aryl thio-substituents. researchgate.net

Structure-Reactivity Relationships in Nitro- and Thiomethyl-Substituted Benzophenones

The chemical behavior of this compound and its analogs is governed by the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating thiomethyl group (-SCH₃). This "push-pull" electronic structure is fundamental to its reactivity and photophysical properties.

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. It significantly reduces the electron density of the phenyl ring to which it is attached, making the carbonyl carbon more electrophilic. This enhanced electrophilicity is a key factor in its reactivity towards nucleophiles. Furthermore, the presence of the nitro group is known to facilitate nucleophilic aromatic substitution on its parent ring. organic-chemistry.org

The combination of these opposing electronic effects leads to interesting structure-reactivity relationships. For example, in photochemical applications, such push-pull systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation. This can lead to unique fluorescent properties and enhanced photoinitiating capabilities, as seen in analogous nitro-stilbene derivatives with benzophenone moieties. researchgate.netgoogle.com The position of these substituents is also critical; studies on other aromatic systems have shown that the relative positioning of electron-donating and -withdrawing groups can significantly modulate properties like emission wavelengths. researchgate.net

Table 2: Electronic Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Nitro (-NO₂) | 4 | Electron-withdrawing | Increases electrophilicity of the carbonyl carbon; activates the ring for nucleophilic attack. |

| Thiomethyl (-SCH₃) | 4' | Electron-donating | Increases electron density on its ring; modulates overall electronic properties. |

Role as a Building Block in Complex Molecular Architectures for Research Purposes

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures, particularly in the realm of polymer chemistry and materials science. Substituted benzophenones are well-established monomers in the synthesis of high-performance polymers.

A prominent example of this application is the synthesis of poly(ether ether ketone) (PEEK) and its derivatives. nih.gov These polymers are known for their exceptional thermal stability and chemical resistance. The synthesis of PEEK often involves the nucleophilic substitution polymerization of a bis(fluorobenzoyl) monomer with a bisphenol. By analogy, a derivative of this compound, suitably functionalized with leaving groups (e.g., fluorine) and nucleophilic sites (e.g., hydroxyl groups), could be used as a monomer to create novel polymers. researchgate.netresearchgate.netntu.edu.tw

For instance, a difluoro-substituted benzophenone containing a thiomethyl group could be copolymerized with a bisphenol to introduce the thioether linkage into the polymer backbone. The nitro group, on the other hand, could serve as a reactive handle for post-polymerization modification. It can be reduced to an amine group, which can then be used for cross-linking or for grafting other functionalities onto the polymer chain. This approach allows for the creation of polymers with tailored properties, such as altered solubility, thermal behavior, or the introduction of specific binding sites. nih.gov

The use of such tailored benzophenone monomers allows for the precise engineering of polymer properties at the molecular level, opening avenues for the development of advanced materials for specialized research applications.

Applications in Chemical Research Excluding Prohibited Areas

Utilization as a Precursor or Intermediate in the Synthesis of Research Compounds

A primary application of 4-Nitro-4'-thiomethylbenzophenone in chemical research is its role as a precursor for the synthesis of more complex molecules, particularly the corresponding aniline (B41778) derivative, 4-Amino-4'-thiomethylbenzophenone. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a crucial building block for the construction of a wide array of organic compounds. mdpi.comfrontiersin.orgdntb.gov.ua Aromatic amines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.comfrontiersin.orgresearchgate.net

The conversion of this compound to 4-Amino-4'-thiomethylbenzophenone is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride or iron in acidic media. The resulting amine can then be further functionalized, for example, through diazotization followed by substitution, or by acylation to form amides. This versatility makes this compound a valuable starting material for the synthesis of novel compounds with potential biological or material properties. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| This compound | H₂, Pd/C, Ethanol | 4-Amino-4'-thiomethylbenzophenone | Intermediate for pharmaceuticals, dyes, and functional polymers. |

| This compound | SnCl₂, HCl | 4-Amino-4'-thiomethylbenzophenone | Laboratory-scale synthesis of the corresponding amine. |

| 4-Amino-4'-thiomethylbenzophenone | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | 4-Halo/Cyano-4'-thiomethylbenzophenone | Precursors for further functionalization. |

| 4-Amino-4'-thiomethylbenzophenone | Acyl chloride, Pyridine | 4-Acetamido-4'-thiomethylbenzophenone | Building block for polyamide synthesis. |

Exploration in the Development of New Chemical Reactions and Methodologies

The unique combination of functional groups in this compound presents opportunities for the exploration of new chemical reactions and methodologies. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic rings and the ketone functionality. The presence of the thioether group also offers a site for selective oxidation or metal coordination.

While specific research on this compound in this context is not extensively documented, its structure suggests potential avenues for investigation. For instance, the benzophenone (B1666685) core is known to be photoreactive, and the substituents can modulate its photochemical properties. acs.org This could be exploited in the development of novel photoredox catalytic cycles or in the design of new photoresponsive systems. The thioether can act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring.

Role in Understanding Biochemical Pathways as a Substrate for Enzyme Research

Nitroaromatic compounds are known substrates for a class of enzymes called nitroreductases, which are found in a variety of organisms, including bacteria and eukaryotes. These enzymes catalyze the reduction of the nitro group to the corresponding nitroso, hydroxylamino, and amino derivatives. This enzymatic reduction is a key step in the metabolism of many nitroaromatic compounds.

This compound can serve as a potential substrate to study the activity and specificity of nitroreductases. By monitoring the rate of its reduction, researchers can gain insights into the enzyme's catalytic mechanism, substrate scope, and the factors that govern its activity. Such studies are crucial for understanding the biotransformation of nitroaromatic compounds and can have implications in fields such as bioremediation and drug metabolism. The general reactivity of nitroaromatic compounds with nitroreductases is well-established, suggesting that this compound would likely be a substrate for these enzymes.

Table 2: Potential Enzymatic Reduction Products of this compound

| Substrate | Enzyme | Product(s) | Research Significance |

| This compound | Nitroreductase | 4-Nitroso-4'-thiomethylbenzophenone | Intermediate in the reduction pathway. |

| This compound | Nitroreductase | 4-Hydroxylamino-4'-thiomethylbenzophenone | Intermediate in the reduction pathway. |

| This compound | Nitroreductase | 4-Amino-4'-thiomethylbenzophenone | Final product of the reduction. |

Potential in Materials Science Research (e.g., as a component in functional organic materials)

The structural features of this compound make it an interesting candidate for incorporation into functional organic materials. Benzophenone derivatives are widely used as photoinitiators in polymerization reactions due to their ability to generate radicals upon UV irradiation. scispace.comresearchgate.netresearchgate.netgoogle.com The substitution pattern on the benzophenone core can significantly influence its absorption characteristics and photoinitiating efficiency.

The presence of the thioether group in this compound could also be advantageous for materials science applications. Thioether-containing polymers are known for their interesting properties, including high refractive indices and good thermal stability. rsc.orgresearchgate.netnih.govwarwick.ac.ukresearchgate.net Therefore, this compound could be used as a monomer or a co-monomer in the synthesis of novel polymers with tailored optical and mechanical properties. The nitro group can be further modified post-polymerization to introduce other functionalities, leading to the development of smart materials that respond to external stimuli. The photophysical properties of substituted benzophenones are an active area of research, and the unique combination of the nitro and thiomethyl groups could lead to interesting and useful material properties. scispace.comrsc.org

Future Research Directions for 4 Nitro 4 Thiomethylbenzophenone

Development of Green and Sustainable Synthetic Routes

The synthesis of 4-Nitro-4'-thiomethylbenzophenone and its analogs is a foundational area for future research, with a strong emphasis on environmentally benign methodologies. Traditional synthetic routes for benzophenone (B1666685) derivatives often rely on Friedel-Crafts acylation, which can involve harsh catalysts and generate significant waste. Future efforts should pivot towards greener alternatives.

One promising avenue is the exploration of catalyst-free or metal-free reaction conditions. For instance, the development of solvent-free grinding techniques, which have been successfully applied to the synthesis of related chalcone (B49325) structures, could be adapted for the production of this compound. wikipedia.orgrsc.orgnih.gov This approach minimizes solvent usage and can lead to higher energy efficiency.

Furthermore, leveraging renewable starting materials and reagents is a critical goal. Research into biocatalytic methods, employing enzymes to facilitate the key bond-forming reactions, could offer a highly selective and sustainable pathway. The use of water as a reaction solvent, where feasible, would also significantly improve the environmental profile of the synthesis. orgsyn.org

A comparative analysis of potential green synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Solvent-Free Grinding | Reduced solvent waste, potential for higher yields, energy efficiency. | Optimization of reaction conditions (time, temperature, stoichiometry). |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. | Identification and engineering of suitable enzymes, substrate scope limitations. |

| Aqueous Media Synthesis | Elimination of hazardous organic solvents, improved safety profile. | Overcoming solubility issues of non-polar reactants. |

| Photocatalysis | Use of light as a clean energy source, potential for novel reaction pathways. | Development of efficient and stable photocatalysts, control of side reactions. |

Advanced Computational Studies for Predictive Chemical Behavior Modeling

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and reactivity of this compound before undertaking extensive experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for understanding its electronic structure and spectroscopic behavior. mdpi.com

Future computational studies should focus on several key areas:

Electronic Properties: Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into the molecule's electron-donating and -accepting capabilities. This is crucial for predicting its reactivity in various chemical transformations and its potential as a photosensitizer. The presence of the electron-withdrawing nitro group and the electron-donating thiomethyl group suggests interesting intramolecular charge transfer possibilities.

Spectroscopic Prediction: Calculating the theoretical UV-Vis and NMR spectra will aid in the experimental characterization of the compound. TD-DFT calculations can predict the absorption maxima and help to understand the nature of the electronic transitions. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of potential synthetic routes and chemical transformations, helping to optimize reaction conditions and predict potential byproducts.

Structure-Property Relationships: By systematically modifying the substitution pattern on the benzophenone core in silico, it is possible to build predictive models for how changes in structure will affect properties such as solubility, reactivity, and biological activity.

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique combination of a nitro group, a thiomethyl group, and a ketone functionality in this compound opens the door to a wide array of novel chemical transformations.

The nitro group is a versatile functional group that can undergo a range of reductions to yield amines, hydroxylamines, or azo compounds. These transformations would provide access to a new family of derivatives with potentially interesting biological or material properties. The selective reduction of the nitro group in the presence of the thiomethyl and ketone functionalities will be a key challenge.

The thiomethyl group is also a site for further chemical modification. Oxidation of the sulfur atom could lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which would significantly alter the electronic properties and potential biological activity of the molecule. Additionally, the methyl group of the thiomethyl moiety could be a site for functionalization.

The benzophenone core itself is known for its rich photochemistry. Upon UV irradiation, benzophenone can undergo photoreduction or participate in [2+2] cycloaddition reactions. Investigating the photochemical behavior of this compound could lead to the discovery of novel photoresponsive materials or new synthetic methodologies.

Expanding the Scope of Derivatization for Specialized Research Applications

Systematic derivatization of the this compound scaffold is a critical step towards exploring its potential applications in various fields, including medicinal chemistry and materials science.

In the context of medicinal chemistry , benzophenone derivatives have shown a wide range of biological activities. nih.gov Future research should focus on creating a library of derivatives by modifying the nitro and thiomethyl groups, as well as by introducing other substituents onto the aromatic rings. For example, the nitro group could be replaced with other electron-withdrawing groups, and the thiomethyl group could be varied in terms of the alkyl or aryl substituent on the sulfur atom. These derivatives could then be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.

In materials science , the inherent photochemical properties of the benzophenone core, coupled with the electronic influence of the nitro and thiomethyl substituents, make this scaffold a promising candidate for the development of new functional materials. Derivatives could be designed to act as photoinitiators for polymerization reactions, as components of photochromic materials, or as building blocks for organic light-emitting diodes (OLEDs). The ability to tune the electronic and photophysical properties through derivatization is a key advantage in this area.

A summary of potential derivatization strategies and their research applications is provided below:

| Derivatization Strategy | Target Functional Group | Potential Research Applications |

| Reduction of Nitro Group | Nitro (-NO2) | Synthesis of amino, hydroxylamino, or azo derivatives for medicinal and materials applications. |

| Oxidation of Thioether | Thiomethyl (-SCH3) | Creation of sulfoxide and sulfone analogs to modulate electronic properties and biological activity. |

| Substitution on Aromatic Rings | Benzene (B151609) rings | Introduction of various functional groups to fine-tune properties for specific applications (e.g., solubility, receptor binding). |

| Modification of Ketone | Carbonyl (C=O) | Conversion to oximes, hydrazones, or other ketone derivatives to explore new chemical space. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.